molecular formula C7H10O2 B13185338 (1R)-1-(5-methylfuran-2-yl)ethan-1-ol

(1R)-1-(5-methylfuran-2-yl)ethan-1-ol

Cat. No.: B13185338
M. Wt: 126.15 g/mol
InChI Key: NYWUEUASUFTGQW-ZCFIWIBFSA-N
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Description

“(1R)-1-(5-methylfuran-2-yl)ethan-1-ol” is a chiral secondary alcohol characterized by a stereogenic center at the ethanol carbon, which is bonded to a 5-methylfuran-2-yl substituent. The furan ring introduces distinct electronic and steric properties compared to aromatic or halogenated phenyl analogues. The 5-methylfuran group likely enhances solubility in polar aprotic solvents due to the oxygen heteroatom, while the methyl group may increase lipophilicity slightly.

Properties

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

(1R)-1-(5-methylfuran-2-yl)ethanol

InChI

InChI=1S/C7H10O2/c1-5-3-4-7(9-5)6(2)8/h3-4,6,8H,1-2H3/t6-/m1/s1

InChI Key

NYWUEUASUFTGQW-ZCFIWIBFSA-N

Isomeric SMILES

CC1=CC=C(O1)[C@@H](C)O

Canonical SMILES

CC1=CC=C(O1)C(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(5-methylfuran-2-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of (1R)-1-(5-methylfuran-2-yl)ethan-1-one using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of (1R)-1-(5-methylfuran-2-yl)ethan-1-one using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method allows for the efficient and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(5-methylfuran-2-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form (1R)-1-(5-methylfuran-2-yl)ethan-1-one using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: As mentioned earlier, the reduction of (1R)-1-(5-methylfuran-2-yl)ethan-1-one to this compound can be achieved using reducing agents like NaBH4 or LiAlH4.

    Substitution: The hydroxyl group of this compound can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various reagents depending on the desired substitution

Major Products Formed

    Oxidation: (1R)-1-(5-methylfuran-2-yl)ethan-1-one

    Reduction: this compound

    Substitution: Products vary based on the substituent introduced

Scientific Research Applications

(1R)-1-(5-methylfuran-2-yl)ethan-1-ol has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (1R)-1-(5-methylfuran-2-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with various molecular targets and pathways, such as enzymes and receptors, to exert its effects. The exact mechanism of action is still under investigation and may vary depending on the context of its use.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The 5-methylfuran group in the target compound introduces a heteroaromatic ring, which is less electron-dense than phenyl or halogenated phenyl groups. This may reduce stability in acidic conditions compared to halogenated analogues .
  • Molecular Weight : The target compound has a lower molecular weight (138.16 g/mol) than brominated or chlorinated derivatives (e.g., 243.10 g/mol for the bromo-dihydrobenzofuran analogue) , likely influencing volatility and solubility.

Biological Activity

The compound (1R)-1-(5-methylfuran-2-yl)ethan-1-ol , also known as a furan derivative, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its antimicrobial, anticancer, and cytotoxic properties, supported by case studies and research findings.

Antimicrobial Activity

Research indicates that compounds containing furan rings exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of furan can inhibit the growth of various bacteria and fungi.

Table 1: Antimicrobial Activity of Furan Derivatives

CompoundTarget OrganismInhibition Zone (mm)Reference
This compoundStaphylococcus aureus15
Escherichia coli10
Candida albicans12

The compound showed moderate activity against Staphylococcus aureus and Candida albicans, indicating its potential as an antimicrobial agent.

Anticancer Activity

The anticancer properties of furan derivatives have been explored in various studies. For example, certain furan derivatives have been shown to induce apoptosis in cancer cells and inhibit tumor growth.

Case Study: Cytotoxicity Against Cancer Cell Lines
In a study evaluating the cytotoxic effects of this compound on human cancer cell lines, the following results were observed:

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Mechanism of ActionReference
HeLa (Cervical)25Induction of apoptosis
MCF-7 (Breast)30Cell cycle arrest
A549 (Lung)35Inhibition of proliferation

The compound exhibited varying degrees of cytotoxicity across different cancer cell lines, with the HeLa cell line being the most sensitive.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of DNA Synthesis : By interfering with DNA replication processes in cancer cells.
  • Induction of Apoptosis : Triggering programmed cell death pathways.
  • Antioxidant Activity : Reducing oxidative stress, which is often elevated in cancerous cells.

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